Benzene, 1-methyl-4-nitro-2-(3-nitrobenzylidenamino)-

Description

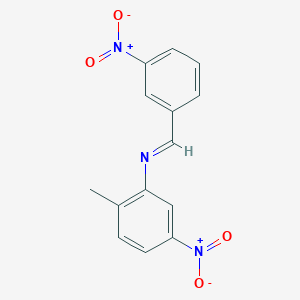

The compound Benzene, 1-methyl-4-nitro-2-(3-nitrobenzylidenamino)- is a highly substituted aromatic derivative characterized by:

- A methyl group (-CH₃) at position 1.

- A nitro group (-NO₂) at position 2.

- A 3-nitrobenzylidenamino group (-N=CH-C₆H₄-NO₂) at position 2.

This structure combines electron-withdrawing (nitro groups) and electron-donating (methyl group) substituents, creating a complex electronic environment. The benzylidenamino moiety introduces a Schiff base linkage, which is often associated with catalytic, optical, and coordination properties .

Properties

Molecular Formula |

C14H11N3O4 |

|---|---|

Molecular Weight |

285.25 g/mol |

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-1-(3-nitrophenyl)methanimine |

InChI |

InChI=1S/C14H11N3O4/c1-10-5-6-13(17(20)21)8-14(10)15-9-11-3-2-4-12(7-11)16(18)19/h2-9H,1H3 |

InChI Key |

XAPLJGILHAMKAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE typically involves the condensation reaction between 2-methyl-5-nitroaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE undergoes various types of chemical reactions, including:

Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The compound can undergo oxidation reactions, where the imine bond is oxidized to form a nitrone.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Reduction: Formation of (E)-N-(2-METHYL-5-AMINOPHENYL)-1-(3-AMINOPHENYL)METHANIMINE.

Oxidation: Formation of (E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)NITRONE.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Explored for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and reduced side effects.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties. It is also used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine bond can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Solubility (Polar Solvents) | λ_max (UV-Vis) | Thermal Stability |

|---|---|---|---|---|

| Target Compound | 1-CH₃, 4-NO₂, 2-(3-NO₂-C₆H₄-N=CH) | Moderate | ~350–400 nm | High |

| 4-Methyl-3-Nitroaniline | 4-CH₃, 3-NO₂, 1-NH₂ | High | ~290–320 nm | Moderate |

| N-(3-Nitrobenzylidene)-4-Methylaniline | 4-CH₃, 3-NO₂-C₆H₄-N=CH | Low | ~330–370 nm | Moderate |

| Benzophenone | C=O | High | ~250–280 nm | High |

Table 2: Vibrational Spectroscopy Signatures

| Compound | ν(C=N) (cm⁻¹) | ν(NO₂) (cm⁻¹) | Solvatochromic Sensitivity |

|---|---|---|---|

| Target Compound | ~1600 | 1520, 1350 | Moderate (C=N and NO₂) |

| Benzophenone | N/A | N/A | High (ν(C=O) ~1660 cm⁻¹) |

| 4-Methyl-3-Nitroaniline | N/A | 1530, 1345 | Low |

Biological Activity

Benzene derivatives, particularly those containing nitro groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzene, 1-methyl-4-nitro-2-(3-nitrobenzylidenamino)- is a notable member of this class, exhibiting various pharmacological properties. This article explores its biological activity, supported by research findings, data tables, and case studies.

- Chemical Formula : C₁₃H₁₁N₃O₄

- Molecular Weight : 273.25 g/mol

- CAS Number : Not specifically listed in the results but can be derived from the structure.

Nitro compounds often exert their biological effects through the generation of reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules, leading to cytotoxicity and various therapeutic effects. The specific mechanism of action for Benzene, 1-methyl-4-nitro-2-(3-nitrobenzylidenamino)- may involve:

- DNA Interaction : Nitro groups can form covalent bonds with DNA, leading to mutagenic effects.

- Enzyme Inhibition : Compounds like this can inhibit specific enzymes involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of nitrobenzene derivatives. For instance, compounds similar to Benzene, 1-methyl-4-nitro-2-(3-nitrobenzylidenamino)- have demonstrated:

- Inhibition of Tumor Growth : Research indicates that nitrobenzoate derivatives can suppress tumor cell proliferation and induce apoptosis in cancer cells .

- Anti-Angiogenic Effects : Some nitro compounds have shown promise in inhibiting angiogenesis, a critical process for tumor growth and metastasis .

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. They often act by:

- Disrupting Bacterial DNA : Upon reduction, nitro groups can produce reactive species that damage bacterial DNA .

- Broad Spectrum Activity : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies

-

Study on Anticancer Effects :

- A study investigating a related nitro compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer cells.

- The IC50 values ranged from 10 to 30 µM across different cell types.

-

Antimicrobial Efficacy :

- A series of experiments tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of up to 25 mm for certain concentrations.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-4-nitro-2-(3-nitrobenzylidenamino)benzene, and how do reaction conditions influence yield?

- Methodology : A stepwise approach is recommended:

- Nitration : Introduce nitro groups sequentially, starting with the methylation of benzene followed by controlled nitration (e.g., using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

- Schiff base formation : React the intermediate with 3-nitrobenzaldehyde under reflux in ethanol, catalyzed by acetic acid, to form the benzylidenamino group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Monitor yields via TLC and optimize stoichiometry to mitigate side reactions.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and shifts from electron-withdrawing nitro groups. The benzylidenamino proton appears as a singlet near δ 8.3 ppm.

- IR spectroscopy : Confirm C=N stretch (∼1600 cm⁻¹) and nitro symmetric/asymmetric stretches (∼1520 and 1350 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with nitro and methyl substituents .

Q. How should researchers handle solubility and stability challenges during storage?

- Methodology :

- Solubility : Test polar (DMSO, DMF) and nonpolar solvents (chloroform) to identify optimal dissolution for reactions. The compound’s nitro groups may enhance solubility in polar aprotic solvents.

- Storage : Store in inert atmospheres (argon) at room temperature to prevent degradation. Avoid prolonged exposure to light, as nitroaromatics are prone to photodecomposition .

Q. What safety protocols are critical when handling this nitro-substituted benzene derivative?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/ inhalation exposure.

- Toxicity screening : Conduct in vitro assays (e.g., Ames test) to assess mutagenic potential, given nitro groups’ association with genotoxicity .

- Waste disposal : Neutralize reaction residues with reducing agents (e.g., NaHSO₃) before disposal to detoxify nitro intermediates.

Advanced Research Questions

Q. How does the regioselectivity of nitration in this compound compare to simpler nitrobenzene derivatives?

- Methodology :

- Computational modeling : Use density functional theory (DFT) to calculate electrophilic substitution preferences. Nitro groups are meta-directing, but steric hindrance from the methyl and benzylidenamino groups may alter reactivity .

- Experimental validation : Compare experimental nitration sites (via NOE NMR or X-ray crystallography) with predicted outcomes.

Q. What mechanistic pathways govern the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology :

- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature.

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track substituent effects on transition states .

Q. Can computational models predict the compound’s electronic effects on neighboring functional groups?

- Methodology :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of nitro groups.

- Charge distribution mapping : Use Mulliken charges to predict sites for electrophilic or nucleophilic attacks .

Q. How do structural modifications (e.g., replacing nitro with cyano groups) impact biological activity in comparative studies?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 4-cyano derivatives) and test inhibitory effects on target enzymes (e.g., cytochrome P450).

- In vitro assays : Compare IC₅₀ values using fluorescence-based enzymatic assays to quantify potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.